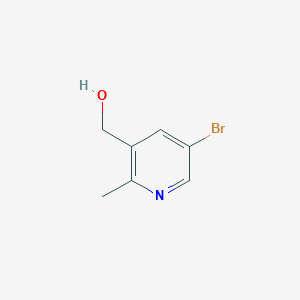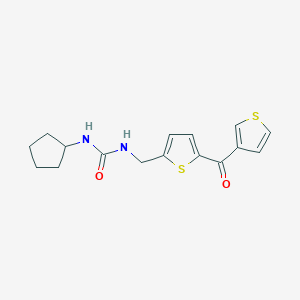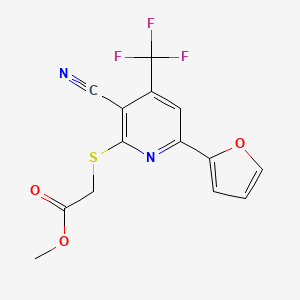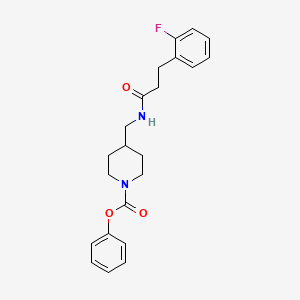
(5-Brom-2-methylpyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-methylpyridin-3-yl)methanol: is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is a brominated derivative of pyridine, featuring a bromine atom at the 5-position and a methyl group at the 2-position of the pyridine ring, along with a methanol group attached to the 3-position.
Synthetic Routes and Reaction Conditions:
Suzuki Cross-Coupling Reaction: One common synthetic route involves the Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine with an appropriate boronic acid derivative under palladium-catalyzed conditions.
Bromination and Methanolysis: Another method includes the bromination of 2-methylpyridin-3-ol followed by methanolysis to introduce the methanol group.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2-methylpyridin-3-yl)methanol: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of novel pyridine-based compounds.
Biology: The compound is used in biological studies to investigate the effects of pyridine derivatives on various biological systems.
Industry: It is used in the chemical industry for the synthesis of various intermediates and fine chemicals.
Analyse Chemischer Reaktionen
(5-Bromo-2-methylpyridin-3-yl)methanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, producing a different pyridine derivative.
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and bases can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Hydrogenated pyridine derivatives.
Substitution Products: Amines, alkylated pyridines, etc.
Wirkmechanismus
(5-Bromo-2-methylpyridin-3-yl)methanol: is similar to other brominated pyridine derivatives, such as 5-bromo-2-methylpyridin-3-amine and 5-bromo-3-methoxypyridin-2-yl)methanol . its unique combination of functional groups and structural features distinguishes it from these compounds, making it valuable for specific applications.
Vergleich Mit ähnlichen Verbindungen
5-bromo-2-methylpyridin-3-amine
(5-bromo-3-methoxypyridin-2-yl)methanol
Eigenschaften
IUPAC Name |
(5-bromo-2-methylpyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWUELSONPCFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Phenylsulfanyl)ethyl]morpholine](/img/structure/B2573769.png)
![[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2573772.png)
![N-{4-[(2-bromo-3-oxocyclohex-1-en-1-yl)amino]phenyl}acetamide](/img/structure/B2573773.png)
![4-(3-fluorophenyl)-1-methyl-6-(prop-2-en-1-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2573777.png)
![2-[(2,4-Difluoroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2573778.png)
![6-tert-butyl-2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2573779.png)
![N-(4-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573781.png)
![(2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid](/img/structure/B2573783.png)



![4-Methyl-3-[[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2573788.png)

